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Compound of Interest

Compound Name:
N-(2,2-Dimethoxyethyl)-4-

nitrobenzamide

CAS No.: 481053-42-3

Cat. No.: B3268477 Get Quote

Part 1: Core Identity & Chemical Significance[1][2]
Compound Name: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide CAS Number: 481053-42-3

Molecular Formula: C₁₁H₁₄N₂O₅ Molecular Weight: 254.24 g/mol [1]

Executive Summary
N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized synthetic intermediate primarily

utilized in the construction of isoquinoline alkaloids and heterocyclic scaffolds.[1] Structurally, it

consists of a p-nitrobenzoyl moiety coupled to an aminoacetaldehyde dimethyl acetal.[1]

Its strategic value lies in its dual functionality:

The Acetal Group: Acts as a "masked" aldehyde, stable under basic and neutral conditions

but readily unmasked by acid to trigger cyclization.

The Nitro Group: Serves as a latent amine, allowing for late-stage functionalization (e.g.,

reduction to an aniline) after the heterocyclic core is established.[1]

This compound is the direct precursor for 6-nitroisoquinoline via the classic Pomeranz-Fritsch

reaction, a cornerstone method in medicinal chemistry for synthesizing bioactive isoquinoline

derivatives.
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Part 2: Synthesis Protocol (Expert Methodology)
Reaction Design & Rationale
The synthesis employs a standard nucleophilic acyl substitution (Schotten-Baumann

conditions).[1] We react 4-nitrobenzoyl chloride with aminoacetaldehyde dimethyl acetal.[1]

Critical Control Point: The reaction is exothermic.[1] Temperature control (0°C) is vital to

prevent the hydrolysis of the acid chloride or side reactions involving the acetal.[1]

Base Selection: Triethylamine (Et₃N) is preferred over inorganic bases to maintain a

homogeneous organic phase (DCM), ensuring rapid kinetics and trapping the HCl byproduct

as triethylammonium chloride.[1]

Step-by-Step Experimental Protocol
Reagents:

4-Nitrobenzoyl chloride (1.0 equiv)[1]

Aminoacetaldehyde dimethyl acetal (1.05 equiv)[1]

Triethylamine (1.2 equiv)[1]

Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate)[1]

Procedure:

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

Purge with nitrogen to remove ambient moisture.[1]

Solvation: Dissolve aminoacetaldehyde dimethyl acetal (1.05 equiv) and Triethylamine (1.2

equiv) in anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this

solution dropwise to the reaction flask over 15–20 minutes. Note: Dropwise addition prevents

localized heating.[1]
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Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally and stir for 3–4

hours. Monitor by TLC (System: 1:1 Hexanes/Ethyl Acetate).[1] The acid chloride spot (high

Rf) should disappear, replaced by the amide product (lower Rf).[1]

Workup (The "Wash" Cycle):

Dilute with excess DCM.[1]

Wash 1: 1M HCl (cold) – Crucial to remove unreacted amine and Et₃N.[1] Keep contact

time short to protect the acetal.

Wash 2: Saturated NaHCO₃ – Neutralizes residual acid.[1]

Wash 3: Brine – Dries the organic layer.[1]

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: The crude solid is often pure enough for cyclization.[1] If necessary, recrystallize

from EtOAc/Hexanes or purify via silica gel flash chromatography (Gradient: 20% → 50%

EtOAc in Hexanes).[1]

Visualizing the Synthesis Workflow
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Caption: Logical flow for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide via acyl

substitution.

Part 3: Reactivity & Downstream Applications[1]
The primary utility of this compound is its conversion into 6-nitroisoquinoline.[1] This

transformation is a textbook example of the Pomeranz-Fritsch reaction.[1]
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The Pomeranz-Fritsch Cyclization Mechanism[1][2][4][5]
[6]

Acetal Hydrolysis: Strong acid (H₂SO₄ or TFA) converts the dimethyl acetal into a reactive

aldehyde.[1]

Imine Formation: The amide nitrogen attacks the aldehyde (or the aldehyde condenses with

the amide in a tautomeric form) to generate an acyl-iminium ion intermediate.[1]

Electrophilic Aromatic Substitution: The electron-deficient ring closes onto the aromatic

system.[1] Note: The nitro group is electron-withdrawing, which deactivates the ring.

Therefore, harsh conditions (high temp, strong acid like H₂SO₄/P₂O₅) are often required to

force this cyclization.[1]

Visualization: Cyclization Pathway
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Caption: Mechanistic pathway for the conversion of the amide precursor to the isoquinoline

core.

Part 4: Technical Specifications & Data
Physical Properties Table
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Property Value Notes

Appearance White to pale yellow solid
Color deepens upon

oxidation/light exposure.[1]

Melting Point 120–125°C (Typical range)
Verify experimentally;

impurities lower MP.[1]

Solubility
DCM, DMSO, Methanol, Ethyl

Acetate

Insoluble in water and

hexanes.

Stability Acid-sensitive
Store away from acidic fumes.

Acetal hydrolyzes in acid.[1]

Analytical Expectations (¹H NMR in CDCl₃)
Aromatic Region: Two doublets (AA'BB' system) around 8.3 ppm (ortho to NO₂) and 8.0 ppm

(ortho to amide).[1]

Amide NH: Broad singlet around 6.5–7.0 ppm.[1]

Acetal CH: Triplet (t) around 4.5 ppm.[1]

Acetal OMe: Singlet (s) around 3.4 ppm (integrates to 6H).[1]

Linker CH₂: Triplet (t) or dd around 3.6 ppm.[1]

Part 5: Safety & Handling (E-E-A-T)[1]
1. Nitroaromatic Toxicity: Like many nitro-compounds, this substance should be treated as a

potential mutagen and skin irritant.[1] Wear nitrile gloves and use a fume hood to avoid

inhalation of dust.[1]

2. Acid Sensitivity: The acetal functionality is labile.[1] Do not store this compound in acidic

glassware or near volatile acids (HCl, acetic acid), as this will trigger premature hydrolysis to

the aldehyde, which is unstable and will polymerize.

3. Thermal Stability: Nitro compounds can be energetic.[1] While this specific amide is

generally stable, avoid subjecting it to temperatures >150°C without safety shielding, especially
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during the cyclization step where superheating can occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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